REACTION_SMILES
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[NH2:1][c:2]1[c:3]([N:12]=[O:13])[c:4](=[O:11])[nH:5][c:6](=[O:10])[n:7]1[CH2:8][CH3:9].[NH3:22].[Na+:20].[Na+:21].[S:14]([S:15]([O-:16])=[O:17])([O-:18])=[O:19]>>[NH2:1][c:2]1[c:3]([NH2:12])[c:4](=[O:11])[nH:5][c:6](=[O:10])[n:7]1[CH2:8][CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCn1c(N)c(N=O)c(=O)[nH]c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])S(=O)[O-]
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Name
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Type
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product
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Smiles
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CCn1c(N)c(N)c(=O)[nH]c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |